2-Chloro-N,N-diethyl-3-oxobutanamide
Description
2-Chloro-N,N-diethyl-3-oxobutanamide is a chemical compound that has been the subject of various studies due to its relevance in the field of organic chemistry and potential applications. While the provided papers do not directly discuss this compound, they do provide insights into closely related compounds which can help infer some of the properties and characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, involves Knoevenagel condensation reactions, which suggests that similar methods could potentially be applied to the synthesis of this compound . Additionally, the synthesis of 3-chloro-2-oxo-butanoate through nucleophilic substitution and chlorination indicates that halogenated oxobutanamides can be synthesized using commercially available starting materials and straightforward synthetic routes .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-(diethylcarbamothioyl)benzamide, a compound with some structural similarities to this compound, has been determined using X-ray diffraction data . This suggests that the molecular structure of this compound could also be elucidated using similar techniques. The study also employed computational methods such as Hartree-Fock and density functional theory (DFT) to calculate geometric parameters, which could be relevant for analyzing the molecular structure of this compound .
Chemical Reactions Analysis
The chemical behavior of N-aryl-2-chloro-3-oxobutanamides has been studied, revealing that these compounds typically form intermolecular hydrogen bonds in the solid state . This information can be useful in predicting the reactivity and interaction of this compound with other molecules, as well as its behavior in different states of matter.
Physical and Chemical Properties Analysis
Although the papers do not provide direct information on the physical and chemical properties of this compound, they do offer insights into related compounds. For instance, the crystallization behavior and vibrational spectra of 2-Chloro-N-(diethylcarbamothioyl)benzamide have been characterized, which could help infer the properties of this compound . The antimicrobial and antioxidant activities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate also suggest that this compound may possess similar biological activities .
Scientific Research Applications
Chlorogenic Acid and Its Health Applications :
- Chlorogenic acid, a phenolic compound with health-promoting properties, has been studied for its role in treating metabolic syndrome and associated disorders. Its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities highlight the potential of chlorinated compounds in health and disease management (Jesús Santana-Gálvez et al., 2017).
Toxicological Research on Chlorinated Herbicides :
- The toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used chlorinated herbicide, are under continuous study to understand its environmental and health impacts. This research underscores the importance of understanding the effects of chlorinated compounds in various contexts (Natana Raquel Zuanazzi et al., 2020).
Photocatalysis and Environmental Remediation :
- Studies on photocatalytic materials, including chlorinated compounds, for environmental remediation illustrate the application of such substances in addressing pollution and enhancing environmental sustainability (A. Di Paola et al., 2012).
Anticarcinogenic Properties of Chlorophyll Derivatives :
- Research on chlorophyll derivatives like Pheophorbide a demonstrates their potential anticancer activity, offering insights into how chlorinated compounds can be used in therapeutic contexts (Assunta Saide et al., 2020).
properties
IUPAC Name |
2-chloro-N,N-diethyl-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-4-10(5-2)8(12)7(9)6(3)11/h7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWWCLPPLUYJOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935920 | |
Record name | 2-Chloro-N,N-diethyl-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60935920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15844-87-8 | |
Record name | 2-Chloro-N,N-diethyl-3-oxobutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15844-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetoacetamide, 2-chloro-N,N-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015844878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-N,N-diethyl-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60935920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N,N-diethyl-3-oxobutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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